molecular formula C19H22N2O3S B11378638 Propan-2-yl {[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Propan-2-yl {[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11378638
M. Wt: 358.5 g/mol
InChI Key: UQRIPTBPAZUGFO-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and phenylcarbamoyl groups, and an acetate moiety attached via a sulfanyl linkage. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and phenyl isocyanate.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyridine core.

    Acetate Formation: The final step involves esterification, where the sulfanyl-substituted pyridine reacts with isopropyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

    Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which PROPAN-2-YL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways: Interfering with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(phenylcarbamoyl)pyridine
  • 2-(Phenylcarbamoyl)pyridine
  • 2-(Sulfanyl)pyridine derivatives

Uniqueness

  • Structural Features : The combination of the sulfanyl group and the acetate moiety attached to the pyridine ring is unique.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

propan-2-yl 2-[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H22N2O3S/c1-12(2)24-16(22)11-25-19-17(13(3)10-14(4)20-19)18(23)21-15-8-6-5-7-9-15/h5-10,12H,11H2,1-4H3,(H,21,23)

InChI Key

UQRIPTBPAZUGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)OC(C)C)C

Origin of Product

United States

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